2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a synthetic organic compound It is characterized by the presence of an amino group, a cyclopropyl group, and a dichlorobenzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate acyl chloride with ammonia or an amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is attached through a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the amine group on the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(4-chloro-benzyl)-acetamide
- 2-Amino-N-cyclopropyl-N-(2,4-dichloro-phenyl)-acetamide
Uniqueness
2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is unique due to the presence of both the cyclopropyl and dichlorobenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-2-1-8(11(14)5-9)7-16(10-3-4-10)12(17)6-15/h1-2,5,10H,3-4,6-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEWNKFXIWUCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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